molecular formula C15H9ClN2O3S B5542572 5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5542572
M. Wt: 332.8 g/mol
InChI Key: NNWLPFQBLCNFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C15H9ClN2O3S and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0022410 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic Effects on Reactivity

Research has shown the electronic effects of aryl and heteroaryl groups, including 2-furyl, on the rate of reactions involving pyrimidines. Studies on the kinetics of quaternization and nucleophilic displacement highlight the impact of the electronic nature of substituents on reactivity. The substituent effects of 2-furyl groups in these reactions are significant, demonstrating the role of electron-donating or withdrawing characteristics in determining reaction rates (Allen, Buckland, & Hutley, 1980) (Allen, Buckland, & Hutley, 1980).

Synthesis of Heterocycles

The compound has been used in the synthesis of various heterocycles, demonstrating its versatility in organic synthesis. The reactions with active methylenes yield a range of heterocyclic products, including pyrimidinones and thiazole derivatives, showcasing the compound's utility in generating bioactive molecules (Shibuya, 1984).

Fluorescent Probes and Dyes

The exploration of electronic and spectral properties of derivatives has revealed their potential as fluorescent dyes and biological probes. The synthesis of dibenzimidazolyl derivatives emphasizes the promise of these compounds in applications requiring high fluorescence efficiency (El’chaninov & Aleksandrov, 2016).

Antimicrobial and Antitumor Activities

Derivatives of this compound have shown significant biological activities. Synthesized tetrahydropyrimidine-thiones and their thiazolopyrimidine derivatives displayed considerable antimicrobial properties. Some compounds exhibited notable inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008). Additionally, certain hydrazonoyl substituted pyrimidinones have demonstrated antitumor and 5α-reductase inhibitor activities, highlighting their therapeutic potential (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).

Spectroscopic and Thermal Studies

Spectroscopic, thermal, and dielectric studies of related compounds provide insights into their stability and electronic properties. These studies contribute to a deeper understanding of the material properties, facilitating their application in various fields (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

Properties

IUPAC Name

5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-9-3-1-8(2-4-9)12-6-5-10(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWLPFQBLCNFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.